molecular formula C11H8N4O B013599 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 21314-17-0

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No. B013599
CAS RN: 21314-17-0
M. Wt: 212.21 g/mol
InChI Key: SVKPVSOBZKPDIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, such as 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones, involves the reaction of 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehyde in the presence of heteropolyacids like H3PMo12O40 and H14[NaP5W29MoO110], showing high yields and indicating the efficiency of these catalysts in facilitating the synthesis process (Heravi et al., 2007).

Molecular Structure Analysis

The electronic structure and vibrational properties of 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a related compound, have been studied using Hartree Fock and density functional theory methods. These studies reveal significant insights into the molecule's reactivity and structural characteristics, highlighting the small HOMO-LUMO gap which indicates high chemical reactivity and potential for charge transfer within the molecule (Shukla et al., 2015).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit various biological activities, including acting as potent adenosine deaminase inhibitors. The synthesis of these derivatives, bearing alkyl or arylalkyl substituents, has shown significant inhibitory activity, highlighting their chemical reactivity and potential utility in therapeutic applications (La Motta et al., 2009).

Scientific Research Applications

  • Anticancer Activity : Derivatives of this compound have shown promising antitumor activity. For example, certain pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibited significant anticancer effects (Abdellatif et al., 2014). Another study found that pyrazolopyrimidines derivatives are potential anticancer and 5-lipoxygenase agents, highlighting valuable structure-activity relationships (Rahmouni et al., 2016).

  • AIDS Chemotherapy : A study successfully synthesized pyrazole-based pyrimidine scaffolds, showing potential for applications in new drug discovery and AIDS chemotherapy (Ajani et al., 2019).

  • Herbicidal Activity : Novel 6-arylthio-3-methylthio-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones displayed promising herbicidal activity against specific plant species (Luo et al., 2017).

  • Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine have shown potent A1 adenosine receptor affinity, which is significant for therapeutic applications (Harden et al., 1991).

  • Antimicrobial Activity : Some synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives demonstrated moderate to outstanding antimicrobial activity against various bacteria and fungi (El-sayed et al., 2017).

  • Anti-Inflammatory Properties : Certain derivatives, such as 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones, have shown promising anti-inflammatory properties without ulcerogenic activity, suggesting their potential as nonsteroidal anti-inflammatory drugs (Auzzi et al., 1983).

  • Antioxidant Activity : Some pyrazole and thiophene derivatives incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety demonstrated antioxidant activity nearly equal to that of ascorbic acid (El‐Mekabaty, 2015).

properties

IUPAC Name

1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c16-11-9-6-14-15(10(9)12-7-13-11)8-4-2-1-3-5-8/h1-7H,(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZQGHGCKKWNAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60943828
Record name 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

CAS RN

21314-17-0
Record name 1,5-Dihydro-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Record name 1,5-Dihydro-1-phenyl-4H-pyrazolo(3,4-d)pyrimidin-4-one
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Record name 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
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Record name 1,5-dihydro-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MC Bagley, M Baashen, VL Paddock, D Kipling… - Tetrahedron, 2013 - Elsevier
Microwave irradiation of a hydrazine and 3-methoxyacrylonitrile, ethoxymethylenemalononitrile or ethyl acetoacetate provides rapid access to 3- or 5-substituted pyrazoles in excellent …
J Kaplan, JC Verheijen, N Brooijmans… - Bioorganic & medicinal …, 2010 - Elsevier
The morpholine hinge-region binding group on a series of pyrazolopyrimidine and thienopyrimidine mammalian target of rapamycin (mTOR) inhibitors was replaced with 3,6-dihydro-2H…
M Akrom, S Rustad, AG Saputro, A Ramelan… - Materials Today …, 2023 - Elsevier
This study proposes a novel approach that combines machine learning (ML) and density functional theory (DFT) methods to construct a quantitative structure-properties relationship (…
AM Salaheldin, AMF Oliveira-Campos… - Synthetic …, 2009 - Taylor & Francis
The reaction of N 1 -substituted-5-amino-4-cyanopyrazoles with malononitrile and diethylmalonate occurs with formation of 6-substituted pyrazolo[3,4-d]pyrimidines, and pyrazolo[3,4-b]…
HAM Ahmed - Journal: Journal of Advances in Chemistry - core.ac.uk
A Simple Facile One-pot reaction, novel and efficient rout for the synthesis of substituted pyrazolo [3, 4-d] pyrimidines, and pyrazolo [3, 4-b] pyridines, results from reaction of substituted-…
Number of citations: 0 core.ac.uk

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